molecular formula C11H11BrF4N4O2 B279717 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B279717
M. Wt: 387.13 g/mol
InChI Key: JEWKNEZYMLZTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazole derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of specific enzymes, preventing them from carrying out their normal cellular functions.
Biochemical and Physiological Effects:
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit a variety of biochemical and physiological effects. These include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying the role of specific enzymes in various biological processes. However, one limitation of using this compound is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are numerous future directions for research involving 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. Some potential areas of focus include:
1. Further investigation of the mechanism of action of this compound, including its interactions with specific enzymes and cellular pathways.
2. Development of new therapeutics based on the structure of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
3. Exploration of the potential applications of this compound in the treatment of various inflammatory disorders.
4. Investigation of the effects of this compound on immune responses and its potential use in immunotherapy.
5. Development of new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazole in the presence of a base to form the final product.

Scientific Research Applications

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including kinases and proteases, making it a promising candidate for the development of new therapeutics.

properties

Molecular Formula

C11H11BrF4N4O2

Molecular Weight

387.13 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-bromo-1,5-dimethylpyrazol-3-yl)methanone

InChI

InChI=1S/C11H11BrF4N4O2/c1-4-6(12)7(18-19(4)2)9(21)20-11(22,10(15)16)3-5(17-20)8(13)14/h8,10,22H,3H2,1-2H3

InChI Key

JEWKNEZYMLZTMU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)Br

Origin of Product

United States

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